SNIPER(ABL)-039 is a novel hybrid small molecule designed for targeted protein degradation. [] It falls under the category of Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). [] SNIPER(ABL)-039 is specifically engineered to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myelogenous Leukemia (CML). [, ] Its role in scientific research is to serve as a powerful tool for studying BCR-ABL protein degradation, investigating the potential of IAP-mediated protein knockdown, and exploring new therapeutic strategies for CML. [, ]
While the specific synthesis of SNIPER(ABL)-039 has not been detailed in the provided literature, a general strategy for SNIPER synthesis has been described. [] The synthesis involves conjugating an ABL kinase inhibitor, such as dasatinib, to an IAP ligand, like an LCL161 derivative, using a linker molecule, often polyethylene glycol (PEG). [] The optimization of this linker, particularly using PEG x 3, has been shown to be crucial for the protein knockdown activity of SNIPER(ABL) molecules. [] Further research and publication are necessary to elucidate the detailed synthetic route for SNIPER(ABL)-039.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: